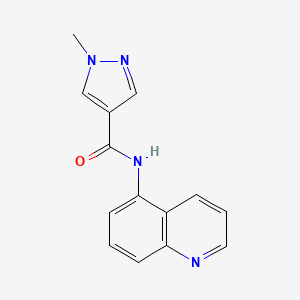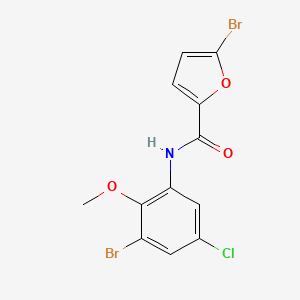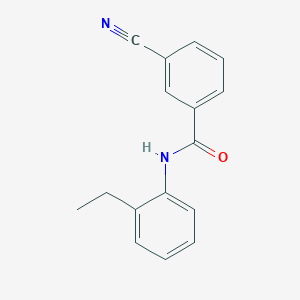
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CTB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTB belongs to the class of benzothiophene derivatives, which have been shown to possess various biological activities such as anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in the regulation of reward and motivation. N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide binds to the dopamine D3 receptor and inhibits its activity, leading to a decrease in dopamine release in the mesolimbic system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide are primarily related to its action on the dopamine D3 receptor. N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to decrease dopamine release in the mesolimbic system, leading to a decrease in reward-seeking behavior. N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has also been shown to have anti-inflammatory and antitumor properties, although the mechanisms underlying these effects are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide for lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the role of dopamine D3 receptors in various neuropsychiatric disorders without affecting other dopamine receptor subtypes. However, one of the limitations of N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of research is the development of more potent and selective dopamine D3 receptor antagonists. Another area of research is the investigation of the role of dopamine D3 receptors in neuropsychiatric disorders such as drug addiction, depression, and schizophrenia. Additionally, the anti-inflammatory and antitumor properties of N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide warrant further investigation to understand the mechanisms underlying these effects.
Métodos De Síntesis
The synthesis of N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves a multi-step reaction starting from commercially available 2-bromo-3,4,5,6-tetrahydrobenzo[b]thiophene. The first step involves the reaction of 2-bromo-3,4,5,6-tetrahydrobenzo[b]thiophene with cyclopropylamine to form the corresponding amine. The amine is then reacted with ethyl chloroformate to form the corresponding carbamate. The final step involves the reaction of the carbamate with sodium hydride and 2-chloro-N-(2-methoxyethyl)acetamide to form N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to possess various biological activities, making it a potential candidate for therapeutic applications. One of the primary research applications of N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is in the field of neuroscience. N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been used to study the role of dopamine D3 receptors in drug addiction, depression, and other neuropsychiatric disorders.
Propiedades
IUPAC Name |
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(13-9-5-6-9)11-7-8-3-1-2-4-10(8)15-11/h7,9H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBYPMQZVHFPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(3-chloro-4-methoxyphenyl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7477136.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3-benzothiazole](/img/structure/B7477160.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)
![1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide](/img/structure/B7477176.png)
![[4-(1,3,4-oxadiazol-2-yl)phenyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7477185.png)
![1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7477190.png)

![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477196.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B7477250.png)
![3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7477251.png)
